

A Technical Guide to the Physicochemical Characteristics of 3,4-Difluorobenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4-Difluorobenzenesulfonamide**

Cat. No.: **B020461**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide that serves as a valuable building block in medicinal chemistry and materials science. The incorporation of a sulfonamide group, a well-established pharmacophore, combined with the strategic placement of fluorine atoms, makes this compound a subject of interest for the development of novel therapeutic agents and functional materials. The physicochemical properties of **3,4-Difluorobenzenesulfonamide** are critical determinants of its reactivity, bioavailability, and suitability for various applications. This document provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental protocols for their determination.

Core Physicochemical Properties

The fundamental properties of **3,4-Difluorobenzenesulfonamide** are summarized below. These parameters are essential for predicting the compound's behavior in both chemical reactions and biological systems.

Property	Value	Source(s)
IUPAC Name	3,4-Difluorobenzenesulfonamide	
CAS Number	108966-71-8	
Molecular Formula	C ₆ H ₅ F ₂ NO ₂ S	
Molecular Weight	193.17 g/mol	
Physical State	White to almost white crystalline solid/powder	N/A
Melting Point	89-93 °C	
Purity (Assay)	≥97% (GC)	
Predicted pKa	~9.5 - 10.5	[1] [2] [3] [4] [5]
Predicted logP	1.0 - 2.0	[6] [7] [8]
SMILES	NS(=O)(=O)c1ccc(F)c(F)c1	
InChIKey	VFVVRYNJTGHAIE- UHFFFAOYSA-N	

Note: Predicted pKa and logP values are estimates based on the properties of similar sulfonamide structures and computational models. Experimental verification is recommended.

Spectroscopic Profile

The structural identity of **3,4-Difluorobenzenesulfonamide** is typically confirmed using a combination of spectroscopic techniques.

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of protons with adjacent protons and fluorine atoms. A broad singlet corresponding to the two protons of the sulfonamide (-SO₂NH₂) group would also be anticipated, typically in the range of δ 4.0-6.0 ppm, though its position can be highly variable and dependent on solvent and concentration.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts of the carbons directly bonded to fluorine will be significantly affected, appearing as doublets due to C-F coupling.
- ^{19}F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly informative for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, with their chemical shifts and coupling constants providing definitive structural information.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
 - N-H stretching: Two bands in the $3200\text{-}3400\text{ cm}^{-1}$ region (asymmetric and symmetric) for the primary amine.
 - S=O stretching: Strong, characteristic bands around $1350\text{-}1300\text{ cm}^{-1}$ (asymmetric) and $1160\text{-}1120\text{ cm}^{-1}$ (symmetric) for the sulfonyl group.
 - C-F stretching: Strong absorptions in the $1100\text{-}1300\text{ cm}^{-1}$ region.
 - Aromatic C=C stretching: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ range.
- Mass Spectrometry (MS): Under Electron Impact (EI) or Electrospray Ionization (ESI), the mass spectrum will show a molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to its molecular weight (193.17). The fragmentation pattern can provide further structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[\[9\]](#) [\[10\]](#)

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[\[11\]](#)

- Sample Preparation: Ensure the **3,4-Difluorobenzenesulfonamide** sample is completely dry and finely powdered using a mortar and pestle.[12][13]
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tap the tube to compact the sample.[14]
- Measurement: Place the capillary tube in a calibrated melting point apparatus.[14]
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (89-93 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting range provides an indication of purity.

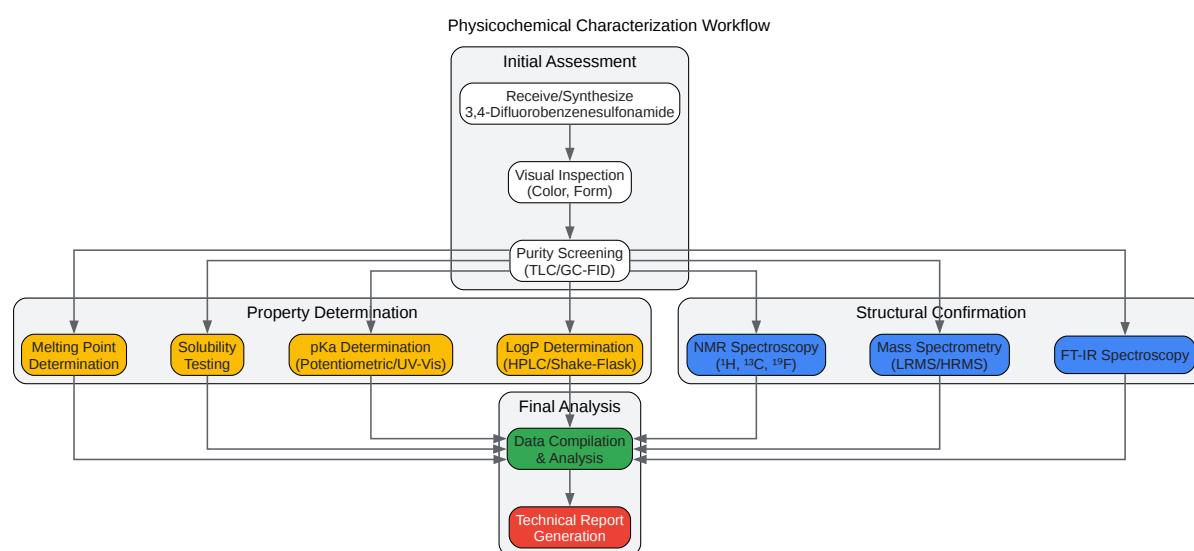
Purity Analysis by Gas Chromatography (GC)

GC is a standard method for assessing the purity of volatile and thermally stable compounds. [15][16][17][18]

- Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent).[17]
- Sample Preparation: Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., acetone or ethyl acetate) to a known concentration (e.g., 1 mg/mL).[16]
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 300 °C[17]
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.[18]
 - Oven Program: Start at a temperature low enough to resolve solvent and light impurities, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of the main component and any heavier impurities.

- Analysis: Inject a small volume (e.g., 1 μ L) of the sample solution. The resulting chromatogram will show peaks corresponding to the solvent, the main compound, and any impurities.[\[16\]](#)
- Quantification: Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks (excluding the solvent peak), multiplied by 100. [\[16\]](#)

Spectroscopic Analysis Protocols


- ^1H NMR Spectroscopy[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)
 - Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.[\[19\]](#) Ensure the sample is fully dissolved.
 - Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks to determine the relative proton ratios.
- FT-IR Spectroscopy (Thin Solid Film or ATR)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)
 - Sample Preparation (Thin Film): Dissolve a small amount of the solid in a few drops of a volatile solvent like methylene chloride.[\[24\]](#) Apply a drop of this solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[\[24\]](#)
 - Sample Preparation (ATR): Place a small amount of the powdered solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.[\[25\]](#)
 - Data Acquisition: Collect a background spectrum of the clean, empty sample holder or ATR crystal. Then, place the prepared sample in the instrument and collect the sample

spectrum. The instrument software will automatically ratio the sample spectrum against the background.

- Mass Spectrometry (Direct Infusion ESI)[10][29][30][31]
 - Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.[30]
 - Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[9]
 - Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions.

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the complete physicochemical characterization of a solid chemical compound like **3,4-Difluorobenzenesulfonamide**.

[Click to download full resolution via product page](#)

Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. scribd.com [scribd.com]
- 13. westlab.com [westlab.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. agilent.com [agilent.com]

- 18. chem.libretexts.org [chem.libretexts.org]
- 19. How To [chem.rochester.edu]
- 20. scribd.com [scribd.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. compoundchem.com [compoundchem.com]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 27. eng.uc.edu [eng.uc.edu]
- 28. jascoinc.com [jascoinc.com]
- 29. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 31. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characteristics of 3,4-Difluorobenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b020461#physicochemical-characteristics-of-3-4-difluorobenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com